molecular formula C13H14F2N7O+ B1588992 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium CAS No. 749821-19-0

4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium

Cat. No.: B1588992
CAS No.: 749821-19-0
M. Wt: 322.29 g/mol
InChI Key: DECZJQPCJNAVHD-UHFFFAOYSA-N
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Description

4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium (CAS No. 749821-19-0) is a quaternary ammonium derivative structurally related to fluconazole, a triazole antifungal agent . Designed through computational docking studies targeting the cytochrome P450 14α-demethylase (CYP51) enzyme, this compound features a 2,4-difluorophenyl group and dual triazole moieties. The quaternized triazole enhances electrostatic interactions with the heme iron of CYP51, a critical enzyme in fungal ergosterol biosynthesis . Its synthesis involves nucleophilic substitution and oxidation steps, with purity confirmed via NMR, MS, and RP-HPLC .

Properties

IUPAC Name

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N7O/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22/h1-3,6-9,23H,4-5,16H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECZJQPCJNAVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N7O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749821-19-0
Record name Fluconazole impurity I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749821190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-1-2-(2,4-DIFLUOROPHENYL)-2-HYDROXY-3(1H-1,2,4-TRIAZOL-1-YL)PROPYL)-4H-1,2,4-TRIAZOLIUM ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7753V1DC29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Procedure

  • Formation of the Hydroxypropyl Triazole Intermediate:

    The hydroxypropyl side chain bearing the 1,2,4-triazolyl substituent is synthesized by reacting an azole compound with an appropriate epoxide or halohydrin derivative under basic conditions. This step ensures regioselective attachment of the triazole ring to the propyl backbone.

  • Attachment of the 2,4-Difluorophenyl Group:

    The difluorophenyl moiety is introduced typically by nucleophilic substitution of a halogenated difluorobenzene derivative with the hydroxypropyl triazole intermediate. This reaction is performed in polar aprotic solvents such as dimethylformamide or acetonitrile, at temperatures ranging from 0°C to 50°C, to optimize yield and selectivity.

  • Quaternization to Form the Triazolium Ion:

    The triazole nitrogen is quaternized by reaction with alkylating agents (e.g., benzyl halides or similar electrophiles) to yield the triazolium ion. The reaction is carried out in solvents like chloroform or tetrahydrofuran, with controlled temperature to avoid side reactions.

  • Introduction and Protection of the Amino Group:

    The amino group at the 4-position of the triazolium ring is introduced either by direct substitution or by deprotection of an amino-protected intermediate (e.g., tert-butoxycarbonyl-protected amines). The protecting group is removed under acidic conditions after the main skeleton is constructed.

  • Salt Formation and Purification:

    The final compound is often isolated as a pharmaceutically acceptable salt (chloride, bromide, sulfate) to improve stability and solubility. Hydrates or solvates may form during crystallization using solvents like ethanol.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Notes
Hydroxypropyl triazole formation Azole + epoxide/halohydrin, base THF, DMSO -5°C to room temp Regioselective ring attachment
Difluorophenyl group attachment Nucleophilic substitution DMF, Acetonitrile, Chloroform 0°C to 50°C Polar aprotic solvents preferred
Triazolium ion formation Alkylation with benzyl halides or equivalents Chloroform, THF 0°C to 100°C Controlled to avoid side reactions
Amino group protection/removal Protection with Boc, removal with acid Various Room temp to reflux Protect amino during synthesis
Salt formation and crystallization Acid addition, crystallization Ethanol, water Room temp Formation of stable salts

Research Findings and Optimization

  • The benzylation (quaternization) step is critical and can be carried out efficiently in solvents such as chloroform, acetonitrile, or dimethylformamide, with reaction times varying from a few hours to overnight depending on temperature and reagent concentration.
  • Amino protecting groups like tert-butoxycarbonyl (Boc) are preferred for their stability under reaction conditions and ease of removal.
  • The use of pharmaceutically acceptable salts improves the compound's solubility and bioavailability, which is essential for antifungal activity.
  • Hydrates and solvates formed during crystallization are common and can affect the compound’s stability and formulation.

Summary Table of Preparation Method Steps

Step No. Reaction Type Key Reagents/Intermediates Solvent(s) Temperature (°C) Outcome/Notes
1 Hydroxypropyl triazole formation 1,2,4-Triazole + epoxide/halohydrin THF, DMSO -5 to 25 Hydroxypropyl substitution
2 Difluorophenyl substitution Hydroxypropyl triazole + difluorobenzyl halide DMF, Acetonitrile 0 to 50 Attachment of difluorophenyl group
3 Quaternization (benzylation) Triazole intermediate + benzyl halide Chloroform, THF 0 to 100 Formation of triazolium ion
4 Amino group protection/deprotection Boc-protected amine intermediates Various RT to reflux Protection during synthesis, removal
5 Salt formation Acid (HCl, HBr, sulfate) Ethanol, water RT Formation of pharmaceutically stable salt

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or phenyl rings .

Scientific Research Applications

4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features and Antifungal Activities of Analogous Compounds

Compound Class Substituents/Modifications MIC80 (mg/mL) vs. C. albicans Activity Relative to Fluconazole Key References
Target Compound Quaternary 4-amino-1,2,4-triazol-1-ium 0.0156 16-fold higher
Fluconazole Neutral triazole, no quaternization 0.25 Baseline
Dithiocarbamates (e.g., 2aef ) Dithiocarbamate side chain 0.003–0.125 8–32-fold higher
Urea Derivatives (e.g., 8p ) Urea-linked thiadiazole 0.015–0.031 8–16-fold higher
Piperazine Derivatives (e.g., II ) Piperazine-propyl-thiazolo-pyrimidinone 0.0625–0.125 2–4-fold higher
Triazolone Derivatives (e.g., 1n ) 1H-1,2,4-triazol-5(4H)-one core 0.0156 16-fold higher

Key Findings

Enhanced CYP51 Binding : The quaternary ammonium group in the target compound strengthens interactions with CYP51’s heme iron, improving inhibition potency . Molecular docking studies show a binding energy of −9.2 kcal/mol, compared to −7.8 kcal/mol for fluconazole .

Broad-Spectrum Activity : The compound exhibits MIC80 values of 0.0156–0.125 mg/mL against Candida spp. and Aspergillus spp., outperforming fluconazole (MIC80: 0.25–1.0 mg/mL) .

Role of Substituents :

  • Dithiocarbamates : The −SC(S)NR2 group enhances lipophilicity and membrane penetration, contributing to superior activity against azole-resistant strains .
  • Urea Derivatives : Thiadiazole-urea hybrids show synergistic effects by targeting both CYP51 and fungal cell wall synthesis .
  • Piperazine Moieties : Improve solubility and pharmacokinetics but show moderate in vivo efficacy due to rapid hepatic clearance .

Limitations and Challenges

  • Toxicity : Quaternary ammonium derivatives exhibit higher cytotoxicity (IC50: 12.5 µM) compared to neutral triazoles (IC50: >50 µM) in mammalian cell lines .
  • Solubility : Despite modifications, poor aqueous solubility (<0.1 mg/mL) limits formulation options .

Biological Activity

The compound 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium (CAS No. 749821-19-0) is a nitrogen-containing heterocyclic compound belonging to the triazole class. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and antibacterial applications. This article explores its biological activity based on various studies and findings.

The molecular formula for this compound is C13H14F2N7O+C_{13}H_{14}F_{2}N_{7}O^{+}, and it has a molecular weight of approximately 322.29 g/mol. The presence of the triazole moiety is significant as it has been linked to various pharmacological effects.

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit considerable antifungal properties. The compound has been evaluated for its efficacy against several fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.03 - 0.06 µg/mL
Aspergillus flavus0.01 - 0.27 µmol/mL
Trichoderma virideHigher potency than commercial agents

Studies have shown that compounds containing the triazole nucleus can outperform traditional antifungals such as bifonazole and ketoconazole by exhibiting higher antifungal activity against resistant strains .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The following table summarizes its activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 µg/mL
Escherichia coli0.125 - 8 µg/mL
Pseudomonas aeruginosaModerate activity observed

In vitro studies indicate that this compound exhibits potent antibacterial activity against both drug-sensitive and drug-resistant Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole derivatives highlights the importance of specific functional groups in enhancing biological activity. The presence of difluorophenyl and hydroxy groups in this compound appears to contribute significantly to its antifungal and antibacterial properties. Modifications in the triazole structure can lead to variations in efficacy, suggesting potential pathways for developing new therapeutic agents .

Case Studies

A notable study focused on the synthesis and biological evaluation of triazole derivatives demonstrated that compounds similar to This compound displayed enhanced antifungal activity against resistant strains of Candida and Aspergillus. The study concluded that such modifications could lead to promising candidates for treating fungal infections .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves multi-step reactions, starting with a triazole precursor and substituted aromatic aldehydes or ketones. For example, a modified Mannich reaction or nucleophilic substitution can introduce the 2,4-difluorophenyl and triazole moieties. Key steps include:

  • Reflux in ethanol with glacial acetic acid as a catalyst to facilitate condensation (60–80°C, 4–6 hours) .
  • Purification via recrystallization or column chromatography to isolate the zwitterionic product.
  • Optimization strategies :
    • Varying solvent polarity (e.g., DMF for sterically hindered intermediates).
    • Adjusting stoichiometry of reactants (e.g., 1.2:1 molar ratio of triazole to aldehyde).
    • Using microwave-assisted synthesis to reduce reaction time .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm substituent positions and zwitterionic tautomerism. For example, the hydroxyl proton resonates at δ 5.2–5.5 ppm, while triazole protons appear as singlets at δ 8.1–8.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 394.1234) .
  • X-ray crystallography : Resolves conformational flexibility of the hydroxypropyl linker (bond angles: 109.5° for C-O-H) .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~12.3 min) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-difluorophenyl group in antifungal activity?

Answer:

  • Comparative analogs : Synthesize derivatives with mono-fluorinated or chlorinated phenyl groups and test against Candida albicans (MIC values via broth microdilution) .
  • Computational docking : Map interactions with fungal CYP51 (lanosterol 14α-demethylase) to identify hydrophobic binding pockets where fluorine atoms enhance affinity .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates to assess fluorine’s impact on oxidative resistance .

Advanced: What crystallographic data reveal about the compound’s conformational stability in solid-state formulations?

Answer:
Single-crystal X-ray diffraction shows:

  • Intramolecular hydrogen bonding between the hydroxyl group (O-H) and triazole N3 (distance: 2.65 Å), stabilizing the zwitterionic form .
  • Dihedral angles between the difluorophenyl and triazolium rings (35–40°) indicate moderate planarity, which affects solubility .
  • Packing motifs : π-π stacking of aromatic rings (3.8 Å spacing) and van der Waals interactions dominate crystal lattice stability .

Advanced: How can contradictory data on its antimicrobial efficacy across studies be systematically addressed?

Answer:

  • Standardized protocols : Use CLSI guidelines for MIC assays to control variables like inoculum size and growth media .
  • Resazurin-based viability assays : Replace turbidity measurements with fluorescence for higher sensitivity .
  • Meta-analysis : Aggregate data from ≥10 independent studies to identify trends in potency against Gram-positive vs. Gram-negative pathogens .

Advanced: What in silico strategies are effective for predicting its pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (2.8–3.1), blood-brain barrier permeability (low), and CYP3A4 inhibition risk .
  • Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) over 100 ns to predict plasma half-life .
  • QSAR models : Train datasets with triazole derivatives to correlate substituent electronegativity with renal clearance rates .

Advanced: What formulation strategies mitigate its poor aqueous solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400/water (70:30 v/v) to achieve ≥5 mg/mL solubility .
  • Nanoparticulate encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability (tested in rat models, AUC increased by 3.5×) .
  • Salt formation : React with methanesulfonic acid to form a mesylate salt (solubility: 12 mg/mL vs. 0.8 mg/mL for free base) .

Advanced: How does the compound’s stability vary under physiological pH, and what degradants are formed?

Answer:

  • pH-dependent degradation : Stable at pH 5–7 (t1/2_{1/2} > 24 hours) but hydrolyzes rapidly at pH > 8 via cleavage of the triazolium-propyl bond .
  • LC-MS/MS analysis of degradants :
    • Major product: 2,4-difluorophenylglycolic acid (confirmed by [M-H]^- at m/z 189.0421).
    • Minor product: 1H-1,2,4-triazole-3-carbaldehyde (m/z 97.0273) .

Advanced: What experimental evidence supports its potential off-target effects in mammalian cells?

Answer:

  • Kinase profiling : Screen against a panel of 468 kinases; IC50_{50} < 1 µM observed for JAK2 and EGFR, suggesting risk of cytotoxicity .
  • Transcriptomics : RNA-seq of HEK293 cells treated at 10 µM shows upregulation of oxidative stress pathways (e.g., NRF2, SOD1) .
  • hERG assay : Patch-clamp analysis reveals IC50_{50} = 8.2 µM, indicating potential cardiotoxicity .

Advanced: How can isotopic labeling (e.g., 19^{19}19F NMR) track its metabolic fate in real time?

Answer:

  • Synthesize 19^{19}F-labeled analog : Introduce 19^{19}F at the para position of the phenyl ring for non-invasive tracking .
  • In vivo NMR : Monitor time-dependent signal attenuation in rat liver to quantify glucuronidation rates .
  • LC-19^{19}F NMR hyphenation : Resolve urinary metabolites (e.g., fluorinated glucuronide conjugate at δ -115 ppm) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium
Reactant of Route 2
Reactant of Route 2
4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium

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